molecular formula C10H14ClN3O B7898043 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol

Cat. No.: B7898043
M. Wt: 227.69 g/mol
InChI Key: YPQOMZPPRLBPDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol is a chemical compound that belongs to the class of pyrimidine derivatives It features a piperidine ring substituted with a hydroxyl group and a pyrimidine ring substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methylpyrimidine with piperidin-3-ol under specific conditions. The reaction typically requires a solvent such as acetonitrile and may involve the use of a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methylpyrimidine: A simpler derivative without the piperidine ring.

    Piperidin-3-ol: Lacks the pyrimidine ring and chlorine substitution.

    2-Amino-4-chloro-6-methylpyrimidine: Contains an amino group instead of the piperidine ring.

Uniqueness

1-(4-Chloro-6-methylpyrimidin-2-yl)piperidin-3-ol is unique due to its combination of a piperidine ring with a hydroxyl group and a pyrimidine ring with chlorine and methyl substitutions.

Properties

IUPAC Name

1-(4-chloro-6-methylpyrimidin-2-yl)piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c1-7-5-9(11)13-10(12-7)14-4-2-3-8(15)6-14/h5,8,15H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQOMZPPRLBPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC(C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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